2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione
Description
Properties
IUPAC Name |
2-chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF4O2/c11-7(9(17)10(13,14)15)8(16)5-1-3-6(12)4-2-5/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDPIVSWGNNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to chlorination using thionyl chloride to introduce the chloro group. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 2 is susceptible to nucleophilic displacement. In studies of structurally similar diones (e.g., phenyl-substituted analogs):
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Amination : Reacts with primary amines (e.g., 4-trifluoromethylaniline) at 60–80°C in DMF to form substituted amino-diones .
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Methoxy substitution : Treatment with sodium methoxide in methanol replaces chlorine with methoxy under mild conditions .
Example Reaction Table (Amination):
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 4-Trifluoromethylaniline | DMF, 80°C, 6 hr | 2-(Trifluoromethylphenyl)amino-dione | 61% |
Coordination Chemistry
The dione moiety acts as a bidentate ligand for transition metals. Studies on related compounds show:
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Cu(II) complexes : Forms octahedral complexes with Cu(NO₃)₂, confirmed by EPR and UV-Vis spectroscopy .
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Catalytic activity : Metal complexes demonstrate potential in oxidation reactions, though specific data for the 4-fluorophenyl variant remains unpublished .
Spectroscopic Characterization
Key spectral data for derivatives (structural analogs):
NMR Data for 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)-1,4-naphthoquinone :
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¹H NMR (DMSO-d₆) : δ 7.25 (d, J = 8.4 Hz, 2H), 7.63 (d, J = 8.5 Hz, 2H), 7.82–8.04 (m, 4H), 9.52 (s, 1H) .
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¹³C NMR : δ 118.6, 123.1, 123.8 (q, ²JCF = 24.7 Hz), 125.0 (q, ¹JCF = 262.6 Hz) .
HRMS : [M + H]⁺ observed at m/z 352.0341 (calc. 352.0347) .
Stability and Reactivity Trends
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 268.59 g/mol. Its structure features a butane backbone with a dione functional group, characterized by the presence of both chloro and trifluoromethyl substituents, which enhance its reactivity and biological activity.
Anti-inflammatory and Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione as an anti-inflammatory agent. Research indicates that it may inhibit specific cancer cell lines, suggesting its utility in drug development targeting inflammatory diseases and cancer treatment. The fluorine atoms increase lipophilicity, potentially enhancing cellular uptake and bioavailability.
Enzyme Modulation
The compound has been investigated for its ability to modulate enzyme activity involved in metabolic pathways associated with inflammation and cancer progression. Such interactions could pave the way for novel therapeutic strategies in treating diseases characterized by dysregulated metabolic processes .
Synthetic Intermediates
Due to its unique structural features, this compound serves as a valuable intermediate in the synthesis of other fluorinated compounds. Its reactivity allows it to participate in various chemical transformations, making it essential in developing new materials or pharmaceuticals .
Fluorinated Polymers
The incorporation of fluorinated compounds into polymer matrices can significantly alter their physical properties. The use of this compound in polymer synthesis may lead to materials with enhanced thermal stability and chemical resistance due to the strong C-F bonds present in fluorinated structures .
Case Study 1: Inhibition of Cancer Cell Lines
A study conducted on the efficacy of this compound demonstrated significant inhibition of proliferation in specific cancer cell lines. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cell growth and survival .
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory properties of this compound found that it effectively reduced pro-inflammatory cytokines in vitro. This suggests a potential application in developing treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chloro and fluoro can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of trifluoromethylated β-diketones, where variations in aryl substituents and halogenation patterns significantly influence properties. Key analogs include:
Substituent Effects :
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group and trifluoromethyl/dichloro substituents enhance electrophilicity, stabilizing the enol tautomer in solvents like chloroform .
- Aryl Ring Variations : Thiophene (in CAS 326-91-0) introduces sulfur-based coordination sites, while methyl groups (CAS 720-94-5) increase hydrophobicity .
- Halogenation Patterns : Chlorine at position 2 (target compound) increases steric hindrance compared to analogs with halogens only at position 4 .
Physical and Chemical Properties
- Enol-Keto Tautomerism: Fluorinated β-diketones predominantly exist in the enol form due to conjugation with EWGs. For example, 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione shows >95% enol content in chloroform .
- Melting Points : The target compound’s melting point is unreported, but analogs like 4,4,4-trifluoro-1-(3,5-difluorophenyl)butane-1,3-dione melt at 173–174°C, suggesting similar thermal stability .
- Solubility : Chlorine and fluorine substituents reduce solubility in polar solvents compared to methyl-substituted analogs .
Key Research Findings
- Synthetic Flexibility : The Claisen condensation method (using CH₃ONa) effectively synthesizes trifluoromethyl β-diketones with diverse aryl groups .
- Crystallography: SHELX software has been critical in resolving crystal structures of fluorinated β-diketones, revealing planar enol tautomers stabilized by intramolecular hydrogen bonds .
- Thermodynamic Stability : Sublimation enthalpy data for analogs (e.g., 4,4,4-trifluoro-1-(2-furanyl)butane-1,3-dione) suggest high thermal stability, a trait shared by the target compound .
Biological Activity
2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS No. 886494-03-7) is a fluorinated organic compound that has garnered attention for its potential biological activities. Characterized by its unique trifluoromethyl and chloro substituents, this compound exhibits properties that may be beneficial in pharmaceutical applications, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
The molecular formula of this compound is C10H5ClF4O2, with a molecular weight of 268.59 g/mol. Its structure features a butane backbone with a dione functional group, which is critical for its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
1. Anti-inflammatory Activity
Studies have shown that this compound can modulate inflammatory pathways. The presence of fluorine atoms enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets involved in inflammation.
2. Anticancer Potential
Preliminary investigations suggest that this compound may inhibit specific cancer cell lines. The mechanism appears to involve the modulation of enzyme activity and interference with metabolic pathways associated with cancer progression.
Case Studies
Several studies have evaluated the biological activity of similar fluorinated compounds, providing insights into the potential of this compound:
- Study on Antimicrobial Activity : A related study on fluoroaryl derivatives indicated that structural modifications significantly influence antimicrobial efficacy. The introduction of fluorine atoms was correlated with enhanced activity against Staphylococcus aureus .
- Cell Viability Assays : In a study assessing cell viability using WST-1 reagent, compounds with similar structural features demonstrated significant cytotoxic effects on various cancer cell lines . This suggests that this compound may exhibit comparable effects.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight the importance of the trifluoromethyl and chloro groups in enhancing biological activity. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Trifluoroacetylacetone | C5H5F3O2 | Commonly used as a chelating agent; lacks chlorine. |
| Chloroacetylacetone | C5H5ClO2 | Contains chlorine but fewer fluorine atoms; less lipophilic. |
| Fluoroacetylacetone | C5H5F2O2 | Similar fluorination but different halogen substitution pattern. |
The unique combination of trifluoromethyl and chloro groups in this compound enhances its reactivity compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, and how can reaction yields be maximized?
A two-step synthesis involving condensation and halogenation is commonly employed. For example, trifluoroacetylacetone derivatives are synthesized via refluxing aryl ketones with trifluoroacetic anhydride in ethyl acetate, followed by chlorination using thionyl chloride or HCl under controlled conditions. A yield of 98.1% was reported using N-methylmorpholine as a catalyst in ethyl acetate at reflux temperatures . Key parameters include temperature control (25–30°C for chlorination), solvent selection (ethyl acetate enhances solubility), and stoichiometric ratios of halogenating agents.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving its stereochemistry and bond angles, as demonstrated in analogous fluorophenyl-dione structures (mean C–C bond deviation: 0.004 Å; R factor: 0.053) . Complementary techniques include:
- NMR : NMR identifies trifluoromethyl and fluorophenyl environments (δ ≈ -60 to -75 ppm for CF).
- FT-IR : Strong carbonyl stretches (C=O at 1700–1750 cm) and C–F vibrations (1100–1250 cm) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Due to its halogenated and fluorinated groups, use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water during synthesis to prevent HF release. Waste should be neutralized with saturated NaHCO before disposal .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at the carbonyl carbons. The electron-withdrawing trifluoromethyl and chloro groups activate the 1,3-dione moiety for nucleophilic attack, with calculated electrophilicity indices (ω) > 3.5 eV, indicating high reactivity . Experimental validation via kinetic studies (e.g., reaction with amines) shows pseudo-first-order rate constants (k ≈ 10 s) in THF at 25°C .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated diketones?
Discrepancies in antimicrobial IC values (e.g., 5–50 μM) may arise from assay conditions (pH, solvent). Standardize testing using:
- MIC assays : Mueller-Hinton broth at pH 7.2 for bacterial strains.
- Cytotoxicity controls : Compare with HEK-293 cell viability to exclude non-specific effects .
Q. How does crystal packing influence the photophysical properties of this compound?
SC-XRD data for analogous terphenyl-diones reveal π-stacking interactions (3.5–4.0 Å spacing) that redshift fluorescence emission (λ ≈ 450 nm in solid vs. 420 nm in solution). Time-resolved spectroscopy shows increased excited-state lifetime (τ ≈ 8 ns) in crystalline phases due to restricted rotation .
Methodological Challenges and Solutions
Q. Why do some synthetic routes produce low-purity batches, and how can this be mitigated?
Impurities (e.g., dehalogenated byproducts) form if reaction times exceed 6 hours. Solutions include:
- Chromatographic purification : Silica gel column with hexane/ethyl acetate (4:1) eluent.
- Recrystallization : Use toluene/ethanol (1:3) to achieve >99% purity (HPLC) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) over 24 hours.
- Accelerated stability studies : 40°C/75% RH for 4 weeks; degradation <5% indicates suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
